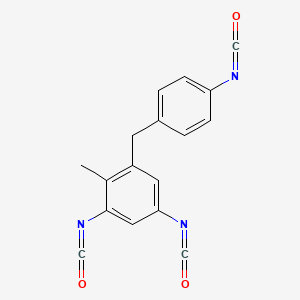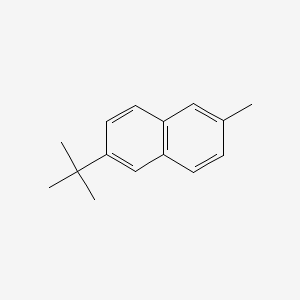
2-(tert-Butyl)-6-methylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(tert-Butyl)-6-methylnaphthalene is an organic compound belonging to the naphthalene family It features a naphthalene ring substituted with a tert-butyl group at the second position and a methyl group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-6-methylnaphthalene typically involves the alkylation of naphthalene derivatives. One common method is the Friedel-Crafts alkylation, where naphthalene is reacted with tert-butyl chloride and aluminum chloride as a catalyst. The reaction proceeds under anhydrous conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar alkylation techniques but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification methods to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butyl)-6-methylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinones.
Reduction: Hydrogenation of the compound can be achieved using catalysts such as palladium on carbon, resulting in the reduction of the naphthalene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Reduced naphthalene derivatives.
Substitution: Halogenated naphthalene compounds.
Scientific Research Applications
2-(tert-Butyl)-6-methylnaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its stability and unique structural properties.
Mechanism of Action
The mechanism of action of 2-(tert-Butyl)-6-methylnaphthalene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways.
Pathways Involved: It may influence oxidative stress pathways, inflammatory responses, and cell signaling mechanisms, contributing to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(tert-Butyl)naphthalene: Lacks the methyl group at the sixth position.
6-Methylnaphthalene: Lacks the tert-butyl group at the second position.
2,6-Dimethylnaphthalene: Contains two methyl groups instead of a tert-butyl and a methyl group.
Uniqueness
2-(tert-Butyl)-6-methylnaphthalene is unique due to the presence of both a tert-butyl and a methyl group on the naphthalene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and material science.
Properties
CAS No. |
84029-69-6 |
|---|---|
Molecular Formula |
C15H18 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
2-tert-butyl-6-methylnaphthalene |
InChI |
InChI=1S/C15H18/c1-11-5-6-13-10-14(15(2,3)4)8-7-12(13)9-11/h5-10H,1-4H3 |
InChI Key |
NHFXGOBYADCNHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


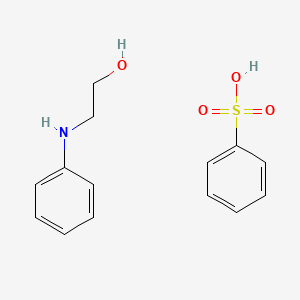

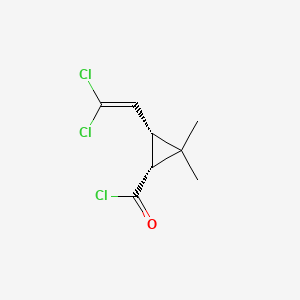
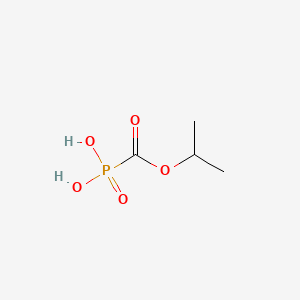
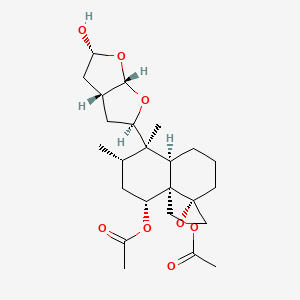
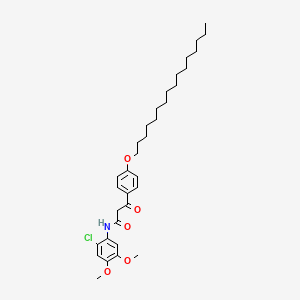
![[[Pentakis(bromomethyl)phenyl]methyl]triphenylphosphonium bromide](/img/structure/B12679058.png)
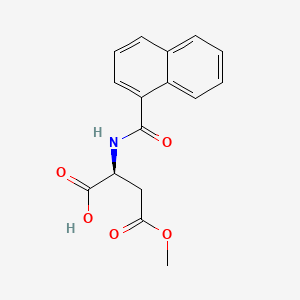
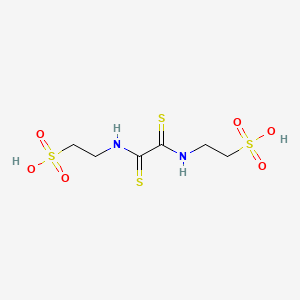

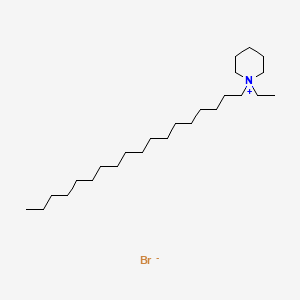
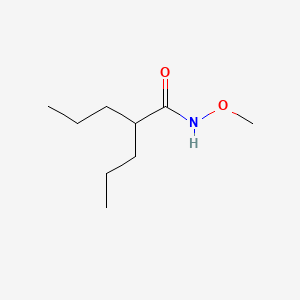
![2,2'-(2-Methylpropylidene)bis[6-cyclopentyl-4-(1,1-dimethylethyl)phenol]](/img/structure/B12679103.png)
